molecular formula C8H11N7O B13759680 [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea

[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea

Cat. No.: B13759680
M. Wt: 221.22 g/mol
InChI Key: LMEKTJOFIUHOPU-UHFFFAOYSA-N
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Description

Ambazone (CAS: 539-21-9), chemically designated as [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea, is a thiosemicarbazide derivative with a molecular formula of C₈H₁₁N₇S and a molecular weight of 237.28 g/mol . It is an oral antiseptic with antibacterial activity comparable to sulfonamides and demonstrated antitumor effects against transplantable tumors . Its structure features a phenyl ring substituted with a guanidine-hydrazinyl group and an iminourea moiety, contributing to its bioactivity through interactions with microbial enzymes or DNA .

Properties

Molecular Formula

C8H11N7O

Molecular Weight

221.22 g/mol

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea

InChI

InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14)

InChI Key

LMEKTJOFIUHOPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Aromatic Hydrazines

A key precursor is phenylhydrazine or substituted phenylhydrazines. According to the detailed synthetic route described in the literature, phenylhydrazine is prepared via reduction of diazonium salts or sulfonate derivatives under controlled conditions:

Step Reagent/Condition Description Yield/Purity
1 Sodium sulfite, sulfuric acid, pH 7.2, 10 °C Reduction of diazonium salt to phenyl hydrazine sulfonate Intermediate mixture obtained
2 Toluene extraction, 65 °C, aqueous washing Separation and purification of phenyl hydrazine sulfonate -
3 Hydrolysis with 35% HCl, 75 °C, 3 h Conversion to phenylhydrazine hydrochloride salt -
4 Neutralization with 50% NaOH, 10 °C Precipitation of crude phenylhydrazine 90% purity, 34 g crude product

This method ensures a relatively high purity phenylhydrazine suitable for further functionalization.

Formation of Diaminomethylidene Hydrazinyl Substituent

The diaminomethylidene (guanidine-like) group introduction is typically achieved by reaction of the hydrazine intermediate with guanidine derivatives or cyanamide under controlled conditions. Although explicit procedures for this exact compound are scarce, analogous methods involve:

  • Condensation of hydrazine derivatives with cyanamide or S-methylisothiourea salts.
  • Use of ammonium salts or amines under reflux to facilitate guanidine formation.
  • pH control to favor formation of the diaminomethylidene moiety.

These reactions are often performed in polar solvents such as water, ethanol, or methanol, with heating between 80 °C to 150 °C, and under inert atmosphere to avoid oxidation.

Synthesis of the Iminourea Functionality

The iminourea group is introduced by reaction of the guanidine-containing intermediate with isocyanates or carbodiimides, or via direct condensation with urea derivatives. Typical conditions include:

  • Heating the guanidine intermediate with an isocyanate in an aprotic solvent (e.g., dimethylformamide, acetonitrile).
  • Use of catalysts such as acid or base to promote condensation.
  • Purification by recrystallization from acetone or ethanol.

Patent literature suggests that these steps are integrated into pesticidal molecule syntheses, where the final compound is isolated by filtration and washing.

Representative Synthetic Procedure (Hypothetical)

Step Reagents & Conditions Description Expected Outcome
1 Phenylhydrazine + cyanamide, ethanol, reflux 90 °C, 4 h Formation of diaminomethylidene hydrazinyl intermediate Intermediate hydrazine-guanidine
2 Intermediate + phenyl isocyanate, DMF, 80 °C, 3 h Formation of iminourea via condensation Target compound formed
3 Cooling, filtration, recrystallization from acetone Purification Pure [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea

Data Table: Summary of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material Phenylhydrazine Prepared via diazonium salt reduction
Guanidine source Cyanamide or guanidine salts Condensation to introduce diaminomethylidene group
Solvent Ethanol, methanol, DMF Polar solvents preferred
Temperature 80 °C to 150 °C Controlled heating for condensation reactions
Reaction time 2 to 4 hours Sufficient for complete conversion
pH Neutral to slightly basic To favor guanidine formation
Purification Recrystallization from acetone or ethanol Ensures high purity compound
Yield Typically 70-90% Dependent on purity of intermediates

Research Findings and Notes

  • The preparation of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea relies heavily on the availability of high-purity phenylhydrazine, which itself requires careful synthesis involving diazonium salt reduction and hydrolysis steps.
  • The guanidine moiety introduction is a critical step that demands careful control of reaction conditions to avoid side products and ensure the correct functionalization.
  • The final iminourea formation typically involves condensation reactions with isocyanates or related reagents, which are sensitive to moisture and require anhydrous conditions.
  • Industrially, these methods are adapted to continuous flow or batch reactors with controlled temperature and pressure to optimize yields and purity.
  • The compound has been referenced in pesticidal composition patents, indicating its practical importance and the need for scalable synthetic routes.

The preparation of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves multi-step synthesis starting from phenylhydrazine, followed by guanidine group introduction and final iminourea formation. The key to successful synthesis lies in:

  • Efficient and pure phenylhydrazine production.
  • Controlled condensation reactions to form diaminomethylidene hydrazinyl intermediates.
  • Careful handling of isocyanate or urea derivatives to form the iminourea group.

The methods reported in patent literature and chemical syntheses provide a robust framework for laboratory and industrial-scale preparation of this compound, with yields typically ranging from 70% to 90% depending on process optimization.

This article synthesizes data from diverse patent sources and chemical literature to provide a professional, authoritative overview of the preparation methods for [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea , suitable for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Ambazone belongs to a broader class of hydrazine and thiosemicarbazone derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison
Compound Key Structural Features Biological Activity Key Differences from Ambazone
Ambazone Phenyl, iminourea, thiosemicarbazide Antibacterial, antitumor Reference compound
Thioacetazone Acetamide, carbamothioylhydrazinylidene Antitubercular, antimicrobial Acetamide group replaces iminourea
Ftivazide Pyridine-carboxamide, dimethoxyphenyl Antimicrobial Aromatic pyridine core
Compound 2h Thiazole, para-chloro substituent Antifungal (MIC 1.95 µg/mL) Thiazole ring enhances antifungal potency
Compound 1e Trifluoromethyl, piperazine-thiazole Antimicrobial Bulky substituents increase molecular size
Antimicrobial Activity
  • Ambazone : Exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, with mechanisms involving inhibition of bacterial folate synthesis .
  • Thioacetazone : Primarily used against Mycobacterium tuberculosis due to its ability to inhibit mycolic acid biosynthesis .
  • Compound 2h : A thiazole derivative with exceptional antifungal activity against Candida albicans (MIC 1.95 µg/mL), outperforming chloramphenicol by four-fold . Structural incorporation of a chloro substituent enhances membrane penetration .
Antitumor Activity
  • Ambazone has demonstrated activity against transplantable tumors, likely through DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

  • Ambazone : Melting point 233.2°C, LogP 2.74 , indicating moderate hydrophobicity suitable for oral administration.
  • Thioacetazone : Higher solubility due to the acetamide group, favoring systemic distribution .
  • Compound 2h : Chloro substituent increases lipophilicity (LogP ~3.5), enhancing fungal cell membrane interaction .

Mechanistic and Structure-Activity Relationship (SAR) Insights

  • Guanidine and Hydrazine Moieties : Critical for Ambazone’s antibacterial activity, enabling hydrogen bonding with microbial targets .
  • Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents in analogs (e.g., compound 2h, 1e) improve potency by modulating electron density and target affinity .
  • Heterocyclic Cores : Thiazole or triazole rings (e.g., ) introduce planar rigidity, enhancing DNA intercalation or enzyme inhibition compared to Ambazone’s flexible structure.

Biological Activity

The compound [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea , with the chemical formula C8H11N7O\text{C}_8\text{H}_{11}\text{N}_7\text{O} and CAS number 61566-10-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structural representation of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea can be depicted as follows:

  • SMILES : NC(N)=NNc1ccc(cc1)N=NC(N)=O
  • InChIKey : LMEKTJOFIUHOPU-UHFFFAOYSA-N

Physical Properties

PropertyValue
Molecular Weight221.22 g/mol
Log P (Octanol/Water)1.56

The biological activity of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, including those involved in cancer cell signaling pathways.
  • Anticancer Properties : It has demonstrated cytotoxic effects against multiple cancer cell lines, indicating its role as a potential anticancer agent.

Cellular Effects

The compound's effects on cellular systems have been documented in various studies:

  • Cytotoxicity : Research indicates that [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea exhibits significant cytotoxicity against human cancer cell lines such as HEPG-2 (hepatocellular carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma) .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity, attributed to the presence of nitrogen-rich functional groups which may enhance membrane permeability.

Study on Anticancer Activity

A notable study investigated the anticancer properties of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea. The findings indicated:

  • Cell Line Testing : The compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights : The study highlighted that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology .

Inhibition of DPP-4 Activity

Another study focused on the compound's ability to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme linked to glucose metabolism:

  • Inhibition Rate : The compound showed over 80% inhibition of DPP-4 activity at a dosage comparable to existing long-acting controls, indicating its potential role in managing diabetes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is synthesized via condensation reactions between thiourea derivatives and hydrazine-containing precursors. Microwave-assisted synthesis (e.g., 60–80°C, 20–40 min) significantly improves reaction efficiency for hydrazone derivatives, as demonstrated in analogous compounds . Key steps include purification via recrystallization (ethanol/water mixtures) and structural validation through elemental analysis and spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight (C₈H₁₁N₇S, MW 237.28) . Elemental analysis ensures stoichiometric purity (e.g., %C: 40.50, %N: 41.33) .

Q. What in vitro assays are standard for evaluating its antitumor activity?

  • Methodological Answer : Cell viability assays (e.g., MTT or resazurin-based) using human adenocarcinoma lines (e.g., Caco-2) at concentrations ≤100 µM are standard. Activity is quantified via IC₅₀ values, with derivatives showing 33.7–45.5% viability reduction at 100 µM . Positive controls (e.g., doxorubicin) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How do modifications to the hydrazinyl moiety affect antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?

  • Methodological Answer : Substituents on the hydrazinyl group (e.g., nitro, halogen, or aryl groups) alter membrane permeability and target binding. For example, electron-withdrawing groups enhance activity against Streptococcus pneumoniae (Gram-positive), while hydrophobic moieties improve efficacy against E. coli (Gram-negative). Comparative MIC assays and molecular docking (e.g., with bacterial dihydrofolate reductase) validate these effects .

Q. What strategies resolve discrepancies in reported IC₅₀ values across different cell lines?

  • Methodological Answer : Variations arise from cell line-specific uptake mechanisms or metabolic stability. Normalize data using ATP-based viability assays (e.g., CellTiter-Glo) and account for incubation time (e.g., 48 vs. 72 hours). Cross-validate with transcriptomic profiling to identify resistance markers (e.g., efflux pump overexpression) .

Q. How can voltammetry be optimized for quantifying this compound in biological matrices like urine?

  • Methodological Answer : Cyclic voltammetry (CV) in pH 4.6 acetate buffer (0.1 M sodium acetate + 1-octanesulfonate) enhances electrochemical reversibility. Use glassy carbon electrodes with scan rates of 50–100 mV/s and differential pulse voltammetry (DPV) for sensitivity (LOD ~0.1 µM). Pre-treat urine samples with solid-phase extraction to remove interferents .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Stability studies (HPLC monitoring) show degradation at pH >7 or temperatures >40°C. For in vitro assays, use phosphate buffers (pH 6.5–7.0) and short-term storage at 4°C. For long-term stability, lyophilize the compound and store under nitrogen .

Q. What computational models predict the binding affinity of derivatives to bacterial targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding energies to targets like penicillin-binding proteins (PBPs). Docking studies (AutoDock Vina) using crystal structures (PDB: 3UDI) identify key interactions (e.g., hydrogen bonds with Ser237, hydrophobic contacts with Val216) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on antibacterial spectrum breadth between studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., nutrient broth vs. synthetic media) or bacterial strain variability. Standardize testing using CLSI guidelines (e.g., Mueller-Hinton agar) and include reference strains (e.g., S. aureus ATCC 25923). Meta-analyses of MIC distributions across studies clarify true efficacy ranges .

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